O-pentylhydroxylamine
Overview
Description
O-pentylhydroxylamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gas Chromatographic Analysis :
- O-pentafluorobenzyloxime derivatives of monosaccharides, similar to O-pentylhydroxylamine, have been used in gas chromatographic analyses of sugars in glycoproteins, highlighting its potential in analytical chemistry (Biondi et al., 1987).
Determination of Carbonyl-Containing Compounds :
- Derivatives like O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride have been used for determining various carbonyl-containing compounds, suggesting a similar application for this compound in environmental and biological analyses (Cancilla & Que Hee, 1992).
Analytical Procedures for Acetylcholine :
- Hydroxylamine, a compound structurally related to this compound, has been used to develop analytical methods for acetylcholine, suggesting potential applications in neurochemistry and pharmacology (Hestrin, 1949).
Metabolism Studies :
- Studies involving O-acetylation and deacetylation of hydroxylamine derivatives in metabolism research could potentially be extended to this compound, highlighting its use in understanding metabolic pathways (Land et al., 1989).
Chemical Synthesis and Drug Discovery :
- This compound may have applications in synthetic chemistry and drug discovery, as demonstrated by the use of hydroxylamine derivatives in the synthesis of N-O linked carbohydrates and glycoconjugates (Chen & Xie, 2016).
Inhibition of Amyloid Protein Aggregation :
- Research on the reaction of baicalein with pentylamine, a compound structurally similar to this compound, suggests potential applications in studying and inhibiting protein aggregation, relevant in neurodegenerative diseases (Brás et al., 2022).
Study of Mutagenic Nitroarenes and Aromatic Amines :
- The use of acetyl-CoA: N-hydroxyarylamine O-acetyltransferase in the study of mutagenic nitroarenes and aromatic amines could be paralleled in research involving this compound, indicating its application in mutagenicity studies (Watanabe et al., 1990).
Properties
IUPAC Name |
O-pentylhydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-4-5-7-6/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPVZDFRUFVPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531588 | |
Record name | O-Pentylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-74-6 | |
Record name | O-Pentylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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